molecular formula C14H23N3O3S B13432107 (((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine

(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine

Cat. No.: B13432107
M. Wt: 313.42 g/mol
InChI Key: OSQWRZICKAOBFA-LLVKDONJSA-N
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Description

(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine is a complex organic compound with the molecular formula C14H23N3O3S and a molecular weight of 313.42 g/mol . This compound is known for its unique structure, which includes a thiazole ring, an isopropyl group, and a valine derivative. It is often used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The isopropyl group is then introduced through an alkylation reaction.

The next step involves the attachment of the thiazole ring to the valine derivative. This is achieved through a nucleophilic substitution reaction, where the thiazole ring acts as a nucleophile and attacks the electrophilic carbon of the valine derivative. The final step involves the methylation of the carbamoyl group, which is typically carried out using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in optimizing the production process and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted thiazole derivatives .

Scientific Research Applications

(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine involves its interaction with specific molecular targets and pathways. The thiazole ring and the isopropyl group play a crucial role in binding to the active sites of enzymes or receptors. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound in the development of stereospecific drugs and research applications .

Properties

Molecular Formula

C14H23N3O3S

Molecular Weight

313.42 g/mol

IUPAC Name

(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid

InChI

InChI=1S/C14H23N3O3S/c1-8(2)11(13(18)19)16-14(20)17(5)6-10-7-21-12(15-10)9(3)4/h7-9,11H,6H2,1-5H3,(H,16,20)(H,18,19)/t11-/m1/s1

InChI Key

OSQWRZICKAOBFA-LLVKDONJSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](C(C)C)C(=O)O

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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